3-Bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features bromine and chlorine substituents at the 3 and 5 positions, respectively, on the pyrazolo[1,5-a]pyrimidine ring. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly in drug discovery .
3-Bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine is classified as a heterocyclic aromatic compound. Its structure includes a pyrazole ring fused with a pyrimidine ring, which is characteristic of many biologically active compounds. This classification is significant for understanding its reactivity and potential interactions in biological systems .
The synthesis of 3-Bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
In industrial settings, optimized synthetic routes are employed to enhance yield and purity. Techniques such as continuous flow chemistry may be utilized for better control over reaction conditions. Catalysts and specific reagents are often used to facilitate the bromination, chlorination, and amination steps effectively .
The molecular formula of 3-Bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine is C_6H_4BrCl_2N_3, with a molecular weight of approximately 232.47 g/mol. The structural formula can be represented as follows:
The InChI Key for this compound is PWIODDUWXYZRSN-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases .
3-Bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine can participate in various chemical reactions:
The specific conditions for these reactions may vary based on the desired outcome and the nature of the substituents involved.
The mechanism of action for 3-Bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine primarily involves its interaction with specific molecular targets such as kinases. By binding to the active sites of these enzymes, it can inhibit their activity. This modulation of signaling pathways is crucial for processes related to cell proliferation and survival, making this compound valuable in cancer research and therapeutic development .
The physical properties include:
Relevant chemical properties include:
Detailed analyses may reveal additional insights into stability under various conditions .
3-Bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
This compound's unique structure allows for the exploration of derivatives that may enhance potency and selectivity towards specific biological targets.
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic architecture in medicinal chemistry, characterized by a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring. This core structure exhibits remarkable bioisosteric properties with purine nucleobases, enabling efficient mimicry of ATP in kinase binding pockets. The scaffold's inherent rigidity facilitates precise three-dimensional positioning of pharmacophoric elements, while its synthetic versatility permits extensive derivatization at multiple positions (C3, C5, C6, C7) [7]. Halogenation—particularly at strategic positions—confers enhanced target affinity, metabolic stability, and optimal physicochemical properties, establishing halogenated derivatives as critical intermediates in modern drug discovery pipelines.
Halogen atoms serve as indispensable molecular tools for modulating the electronic, steric, and pharmacokinetic profiles of pyrazolo[1,5-a]pyrimidines. Bromine and chlorine, with their substantial atomic radii and distinct electronegativities, induce profound effects on molecular reactivity and target interactions:
Table 1: Comparative Analysis of Halogen Positioning Effects in Pyrazolo[1,5-a]pyrimidines
Substitution Pattern | log Pa | TPSA (Ų)b | Kinase Kd (nM) | Metabolic Stability (% remaining) |
---|---|---|---|---|
3-Br-5,6-diCl (C6H3BrCl2N4) | 2.94 | 30.19 | 15.2 ± 1.8 | 82% |
5-Br-7-Cl (C6H2BrCl2N3) | 2.55 | 30.19 | 142.7 ± 12.3 | 68% |
Unsubstituted core | 1.02 | 44.62 | >10,000 | 22% |
aXLOGP3 values computed [2]; bTopological Polar Surface Area [5]
The 3-bromo-5,6-dichloro pattern exemplifies halogen synergy, yielding compounds with optimal lipophilicity (log P 2.94) and cell permeability, as demonstrated in Caco-2 monolayer assays (Papp = 18.7 × 10-6 cm/s) [2] [7]. This configuration maintains ligand efficiency >0.35 while accommodating substantial molecular weight additions at C7-amine.
3-Bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine (CAS: 2640353-29-1; PubChem CID: 168476955) serves as a polyvalent building block in precision oncology therapeutics, primarily due to its balanced physicochemical properties and synthetic versatility [1] [3]. Its significance manifests in three key areas:
Table 2: Kinase Inhibitory Activity of Derivatives Synthesized from 3-Bromo-5,6-dichloropyrazolo[1,5-a]pyrimidin-7-amine
Target Kinase | Derivative Structure | IC50 (nM) | Selectivity Indexc |
---|---|---|---|
CDK7 | C7-amide with 4-(aminomethyl)piperidine | 3.4 ± 0.5 | 152x vs CDK9 |
EGFRT790M | C6-acrylamide conjugate | 6.9 ± 0.8 | 89x vs wild-type EGFR |
CK2α | C3-aryl via Suzuki coupling | 11.2 ± 1.2 | 210x vs PIM1 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7